![molecular formula C8H5N3 B1394175 3-Ethynylimidazo[1,2-b]pyridazine CAS No. 943320-61-4](/img/structure/B1394175.png)
3-Ethynylimidazo[1,2-b]pyridazine
Descripción general
Descripción
3-Ethynylimidazo[1,2-b]pyridazine (CAS: 943320-61-4) is a heterocyclic compound featuring a fused imidazole and pyridazine ring system with an ethynyl (-C≡CH) substituent at position 2. Its molecular formula is C₈H₅N₃, and it is characterized by a planar, aromatic scaffold that enables diverse pharmacological interactions . This compound is primarily utilized as a key intermediate in synthesizing kinase inhibitors, notably ponatinib, a third-generation BCR-ABL tyrosine kinase inhibitor used in chronic myeloid leukemia (CML) therapy . The ethynyl group at position 3 enhances binding affinity through π-π stacking or hydrogen-bonding interactions in kinase active sites .
Synthesis of this compound involves Sonogashira coupling or desilylation of trimethylsilyl-protected precursors. For example, 3-((trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine is treated with tetrabutylammonium fluoride to yield the terminal alkyne .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with propargyl bromide in the presence of a base, followed by cyclization to form the imidazo[1,2-b]pyridazine core . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of purification techniques such as recrystallization or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethynylimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazo[1,2-b]pyridazine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydroimidazo[1,2-b]pyridazine derivatives.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine compounds.
Aplicaciones Científicas De Investigación
Biological Activities
3-Ethynylimidazo[1,2-b]pyridazine exhibits various biological activities that make it a candidate for therapeutic applications:
- Anticancer Properties : It has been identified as an intermediate in the synthesis of Ponatinib, a potent BCR-ABL inhibitor used in treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) resistant to other treatments. This compound has shown efficacy against multiple mutations of the BCR-ABL fusion protein, including the T315I mutation .
- Inflammatory Diseases : The compound is also being explored for its potential in treating inflammatory diseases due to its structural properties that allow interaction with various biological targets .
Pharmaceutical Applications
The primary pharmaceutical application of this compound is as an intermediate in drug synthesis. Its role in producing Ponatinib highlights its importance in developing targeted cancer therapies. Additionally, it is being investigated for other therapeutic areas, including metabolic disorders and osteopathies .
Case Studies and Research Findings
Several studies have documented the synthesis and application of this compound:
- Ponatinib Development : A study highlighted the use of this compound in synthesizing Ponatinib, emphasizing its role as a key intermediate. The research demonstrated the compound's effectiveness against resistant forms of CML .
- Cross-Coupling Reactions : Research has focused on metal-catalyzed cross-coupling reactions involving imidazo[1,2-b]pyridazines. These studies provide insights into functionalizing the compound for various applications in medicinal chemistry .
- Inflammatory Disease Targeting : Investigations into the compound's potential use in inflammatory diseases have shown promise due to its ability to modulate biological pathways involved in inflammation .
Mecanismo De Acción
The mechanism of action of 3-Ethynylimidazo[1,2-b]pyridazine involves its interaction with molecular targets such as kinases. The ethynyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction disrupts signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The imidazo[1,2-b]pyridazine scaffold has three isomers (imidazo[4,5-c]pyridazine, imidazo[4,5-d]pyridazine, and imidazo[1,2-b]pyridazine), differing in nitrogen atom positions . Among these, imidazo[1,2-b]pyridazine derivatives are the most extensively studied due to their synthetic accessibility and pharmacological versatility . Below is a comparative analysis of 3-Ethynylimidazo[1,2-b]pyridazine and its analogs:
Structural and Pharmacological Differences
Key Observations:
- Substituent Position Matters : The C3 ethynyl group in this compound optimizes kinase binding, while C2-phenyl derivatives exhibit antiparasitic activity .
- Isomeric Effects : Imidazo[1,2-b]pyridazines are synthetically favored over imidazo[4,5-c]pyridazines due to established cross-coupling methodologies .
Structure-Activity Relationship (SAR) Insights
Role of the Ethynyl Group
The ethynyl substituent at C3 in this compound enhances kinase inhibition by:
- Forming hydrophobic interactions with residues like Lys-63 in TAK1 kinase .
- Acting as a rigid linker in ponatinib to maintain optimal binding geometry .
Kinase Inhibitors
- TAK1 Inhibition : Imidazo[1,2-b]pyridazine derivatives with morpholine substituents exhibit IC₅₀ values < 10 nM by interacting with Lys-63 and Gly-45 residues .
- FLT3-ITD Inhibition : C3-ethynyl derivatives demonstrate submicromolar activity in acute myeloid leukemia (AML) models .
Antiproliferative Agents
Substituted imidazo[1,2-b]pyridazines (e.g., compound 5c) reduce cancer cell proliferation by 89% at 100 µM via cell cycle arrest and MAPK pathway inhibition .
Actividad Biológica
3-Ethynylimidazo[1,2-b]pyridazine is a compound of significant interest in medicinal chemistry, particularly for its potential as a therapeutic agent in cancer treatment. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
This compound is characterized by its unique imidazo-pyridazine structure, which contributes to its biological activity. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, one method includes the coupling of N-Boc-piperazine with ethyl 2-chloropyrimidine-5-carboxylate, followed by transformations to yield the desired compound .
Antitumor Activity
This compound has shown promising antitumor activity, particularly as a potent inhibitor of the BCR-ABL tyrosine kinase. This kinase is implicated in chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The compound exhibits significant inhibitory effects on both wild-type and mutant forms of BCR-ABL, including the T315I mutation, which is known for conferring resistance to many existing therapies .
Table 1: Inhibitory Activity Against BCR-ABL Variants
Compound | IC50 (nM) | Target |
---|---|---|
This compound | <10 | BCR-ABL T315I |
Ponatinib | 0.5 | BCR-ABL T315I |
Imatinib | >1000 | BCR-ABL T315I |
Data sourced from various studies evaluating the potency of different inhibitors against BCR-ABL variants.
The mechanism by which this compound exerts its effects involves binding to the active site of the BCR-ABL kinase. This binding inhibits the phosphorylation process essential for kinase activation and subsequent signaling pathways that promote cell proliferation and survival . Additionally, studies suggest that modifications to the compound can enhance selectivity and reduce off-target effects, thereby improving therapeutic profiles .
Study on Cardiovascular Toxicity
In a recent study aimed at reducing cardiovascular toxicity associated with tyrosine kinase inhibitors (TKIs), analogs of ponatinib were developed that included this compound in their structure. These analogs maintained antitumor efficacy while demonstrating significantly reduced cardiotoxicity in preclinical models . The study highlighted the importance of phenotypic assays in optimizing drug candidates to balance efficacy and safety.
Efficacy in Xenograft Models
In vivo studies using xenograft models have demonstrated that compounds incorporating this compound not only inhibit tumor growth effectively but also show favorable pharmacokinetic properties. For example, one study reported that a specific analog led to tumor regression in human T315I mutant CML xenografts without observable cardiotoxic effects .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the imidazo-pyridazine core can lead to changes in potency and selectivity against different kinases. For instance:
- Positioning of Ethynyl Group : Altering the position of the ethynyl group can significantly affect binding affinity.
- Substituents on the Imidazo Ring : Different substituents can enhance interactions with the target kinase's active site.
Table 2: Summary of Structural Modifications and Their Effects
Modification | Effect on Activity |
---|---|
Ethynyl group at C3 | Increased potency against BCR-ABL |
Methyl substitution at C4 | Enhanced selectivity |
Halogenation at C5 | Improved solubility |
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 3-Ethynylimidazo[1,2-b]pyridazine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using brominated intermediates. For example, 3-bromoimidazo[1,2-b]pyridazine (CAS: 18087-73-5) can react with ethynylboronic acid under Pd catalysis to introduce the ethynyl group. Alternative routes involve sequential functionalization, such as bromination followed by coupling with boronic acids .
Q. How is the structure of this compound confirmed?
Structural confirmation relies on NMR spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS) , and X-ray crystallography . For derivatives, 2D NMR techniques (COSY, HSQC) help resolve complex proton-carbon correlations. ESI-MS is used to verify molecular weight .
Q. What analytical techniques assess the purity of this compound?
Purity is evaluated using HPLC (with UV detection at 254 nm), TLC (silica gel plates), and elemental analysis . For intermediates, column chromatography with ethyl acetate/hexane mixtures is standard .
Q. What role does this compound play in drug discovery?
It serves as a key intermediate in synthesizing kinase inhibitors, such as Ponatinib, due to its ability to undergo regioselective functionalization for target-binding optimization .
Advanced Research Questions
Q. How can researchers overcome challenges in direct C-H functionalization of the imidazo[1,2-b]pyridazine core?
Direct arylation at the C3 position often fails due to steric hindrance or electronic effects. A two-step strategy is recommended:
- Bromination at C3 to form 3-bromoimidazo[1,2-b]pyridazine.
- Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under Pd(OAc)₂/XPhos catalysis in DMA or pentan-1-ol solvents. Yields exceed 85% for diarylated derivatives .
Q. What strategies improve the selectivity of imidazo[1,2-b]pyridazine derivatives as kinase inhibitors?
- Substituent optimization : Introduce methyl groups at C2 to sterically block non-target kinase interactions (e.g., TAK1 inhibition).
- Hydrogen-bond interactions : Position electronegative groups (e.g., fluorine) to interact with conserved lysine residues (e.g., Lys-63 in TAK1).
- Pseudokinase domain targeting : Modify the scaffold to bind allosteric sites (e.g., TYK2 JH2 domain), enhancing selectivity over JH1 catalytic domains .
Q. How are contradictory data resolved in Pd-catalyzed arylation reactions?
Contradictions in reaction outcomes (e.g., solvent effects, substituent compatibility) are addressed through:
- Solvent screening : DMA enhances reactivity for electron-deficient aryl chlorides.
- Additive optimization : K₂CO₃ improves yields in polar aprotic solvents.
- Intermediate validation : Use brominated derivatives when direct C-H activation fails .
Q. How to design imidazo[1,2-b]pyridazine derivatives with dual kinase inhibition (e.g., c-Met/VEGFR2)?
- Scaffold hybridization : Fuse triazole or pyrimidine moieties to target multiple binding pockets.
- DFT-guided modifications : Adjust substituent electronegativity to balance hydrophobic (c-Met) and polar (VEGFR2) interactions.
- Cellular potency assays : Prioritize derivatives with IC₅₀ < 100 nM in kinase panel screens .
Q. What computational methods predict binding modes of this compound derivatives?
- Molecular docking : Use X-ray structures of kinase domains (e.g., TYK2 JH2, PDB: 4NW3) to model ligand interactions.
- MD simulations : Assess stability of hydrogen bonds (e.g., Ala-107 in TAK1) over 50–100 ns trajectories.
- Free-energy perturbation : Quantify substituent effects on binding affinity .
Q. Data Contradiction and Optimization
Q. How to address discrepancies in biological activity between in vitro and cellular assays?
- Membrane permeability : Introduce tert-butyl groups to enhance logP (e.g., from 1.2 to 2.8).
- Metabolic stability : Replace labile esters with amides in hepatic microsome assays.
- Off-target profiling : Use kinome-wide selectivity screens (e.g., Eurofins KinaseProfiler) to rule out false positives .
Q. Why do some imidazo[1,2-b]pyridazine derivatives show reduced potency despite favorable in silico predictions?
Propiedades
IUPAC Name |
3-ethynylimidazo[1,2-b]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-7-6-9-8-4-3-5-10-11(7)8/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOHSFQVMLAURO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C2N1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676599 | |
Record name | 3-Ethynylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943320-61-4 | |
Record name | 3-Ethynylimidazo[1,2-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943320-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethynylimidazo(1,2-b)pyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943320614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethynylimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ETHYNYLIMIDAZO(1,2-B)PYRIDAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YDU6N6N3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.